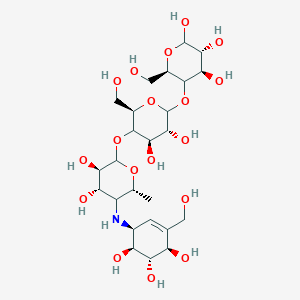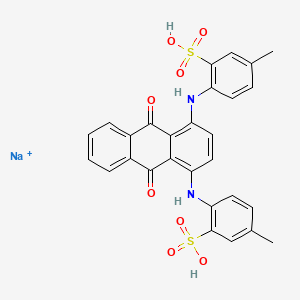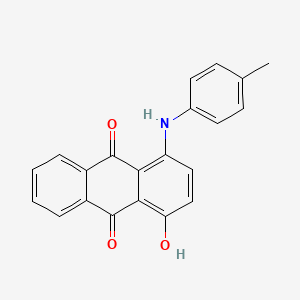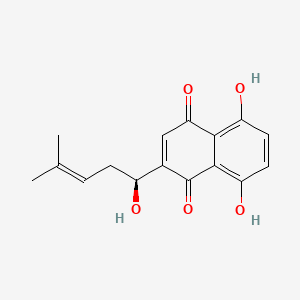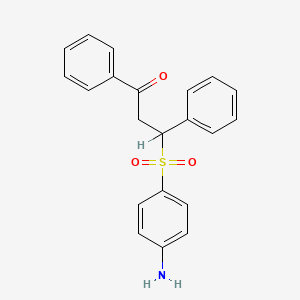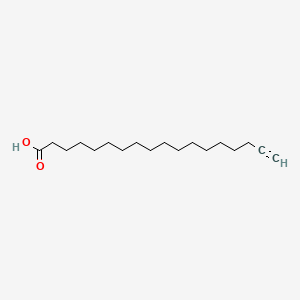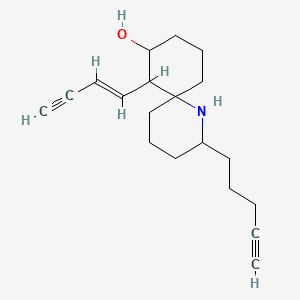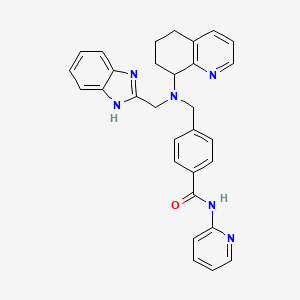
4-(((1H-Benzimidazol-2-ylmethyl)(5,6,7,8-tetrahydroquinolin-8-yl)amino)methyl)-N-(pyridin-2-yl)benzamide
Übersicht
Beschreibung
AMD-9370 is a biochemical.
Wissenschaftliche Forschungsanwendungen
Luminescent Properties and Multi-Stimuli Response
This compound exhibits luminescent properties in both DMF solution and solid state, forming nano-aggregates with enhanced emission in aqueous-DMF solution. Its aggregation enhanced emission behavior varies with solvent polarity, and it demonstrates mechanochromic properties with multi-stimuli responsiveness, including reversible transitions between crystalline and amorphous states (Srivastava et al., 2017).
Potent H3 Receptor Antagonism
A class of related compounds has shown potent in vitro binding and functional activities as H3 receptor antagonists. They exhibit selectivity against other neurotransmitter receptors and ion channels, along with acceptable pharmacokinetic properties and a favorable in vivo profile (Zhou et al., 2012).
Anti-inflammatory Activity
Some derivatives of this compound class have demonstrated significant anti-inflammatory activity in vivo, compared to standard drugs, as evaluated against carrageenan-induced paw edema in albino rats (Prajapat & Talesara, 2016).
Complexation Properties with Lanthanides
These compounds have been shown to coordinate with lanthanide ions as tridentate ligands, with complex stability decreasing with the atomic number of the lanthanide. This insight is crucial for understanding their potential in metal-ligand complex formation (Kobayashi et al., 2019).
CDK1 Inhibition
A related compound has been discovered as a potent CDK1 inhibitor, with significant effects on VEGFR-2 kinase activity and tumor cell proliferation. Its synthesis involves catalyzed coupling reactions and sulfur(0) induced benzimidazole formation (Huang et al., 2007).
Synthesis of Water-Soluble Analogues
Research into making more water-soluble analogues of similar compounds has led to the development of variants with significantly higher aqueous solubility and cytotoxicity, retaining unique biochemical characteristics (Bavetsias et al., 2002).
Eigenschaften
CAS-Nummer |
405204-21-9 |
|---|---|
Molekularformel |
C30H28N6O |
Molekulargewicht |
488.6 g/mol |
IUPAC-Name |
4-[[1H-benzimidazol-2-ylmethyl(5,6,7,8-tetrahydroquinolin-8-yl)amino]methyl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C30H28N6O/c37-30(35-27-12-3-4-17-31-27)23-15-13-21(14-16-23)19-36(20-28-33-24-9-1-2-10-25(24)34-28)26-11-5-7-22-8-6-18-32-29(22)26/h1-4,6,8-10,12-18,26H,5,7,11,19-20H2,(H,33,34)(H,31,35,37) |
InChI-Schlüssel |
OZRIBMWKRWFARD-UHFFFAOYSA-N |
SMILES |
C1CC(C2=C(C1)C=CC=N2)N(CC3=CC=C(C=C3)C(=O)NC4=CC=CC=N4)CC5=NC6=CC=CC=C6N5 |
Kanonische SMILES |
C1CC(C2=C(C1)C=CC=N2)N(CC3=CC=C(C=C3)C(=O)NC4=CC=CC=N4)CC5=NC6=CC=CC=C6N5 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AMD-9370 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
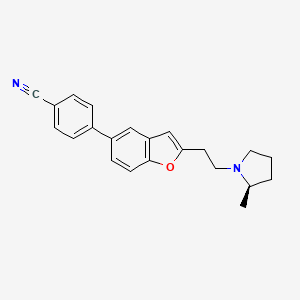
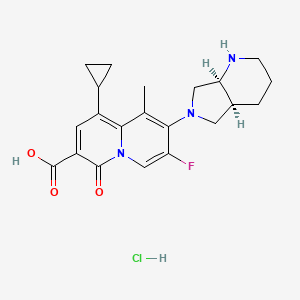
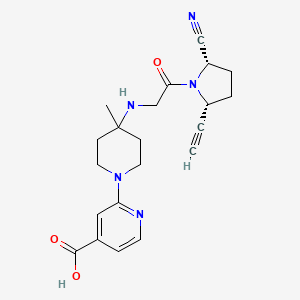
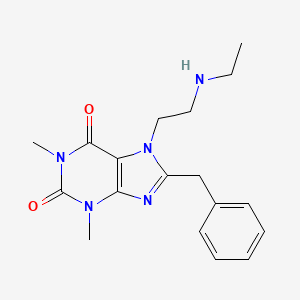
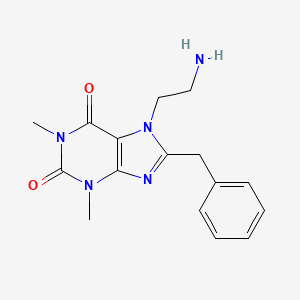
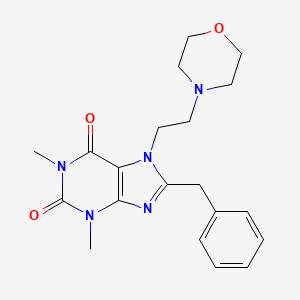
![2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-N-(1-methylpiperidin-4-yl)acetamide;hydrochloride](/img/structure/B1664773.png)
